Cas no 1256751-11-7 (Boceprevir-d9)

Boceprevir-d9 Chemical and Physical Properties
Names and Identifiers
-
- Boceprevir-d9
- (1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2S)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexa
- (1R,2S,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
- [D9]boceprevir
- (1R,2S,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[(2S)-2-[[[[1,1-di(methyl-d3)ethyl-2,2,2-d3]amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
- HY-10237S
- 1256751-11-7
- (1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2S)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
- DTXSID20747203
- CS-0202578
- (1R,2S,5S)-N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-6,6-dimethyl-3-(3-methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}-L-valyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide
-
- Inchi: InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16?,17-,18-,20+/m0/s1/i4D3,5D3,6D3
- InChI Key: LHHCSNFAOIFYRV-BHJZPCNUSA-N
- SMILES: CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C
Computed Properties
- Exact Mass: 528.39900
- Monoisotopic Mass: 528.39856027g/mol
- Isotope Atom Count: 9
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 37
- Rotatable Bond Count: 10
- Complexity: 959
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 151Ų
Experimental Properties
- PSA: 157.68000
- LogP: 3.78500
Boceprevir-d9 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0202578-5mg |
Boceprevir-d9 |
1256751-11-7 | 5mg |
$0.0 | 2022-04-28 | ||
ChemScence | CS-0202578-1mg |
Boceprevir-d9 |
1256751-11-7 | 1mg |
$987.0 | 2022-04-28 | ||
TRC | B674502-5mg |
Boceprevir-d9 |
1256751-11-7 | 5mg |
$ 7738.00 | 2023-09-08 | ||
TRC | B674502-.5mg |
Boceprevir-d9 |
1256751-11-7 | .5mg |
$ 905.00 | 2023-04-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-503920-0.5 mg |
Boceprevir-d9, |
1256751-11-7 | 0.5 mg |
¥9,326.00 | 2023-07-11 | ||
TRC | B674502-0.5mg |
Boceprevir-d9 |
1256751-11-7 | 0.5mg |
$ 775.00 | 2023-02-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-503920-0.5mg |
Boceprevir-d9, |
1256751-11-7 | 0.5mg |
¥9326.00 | 2023-09-05 |
Boceprevir-d9 Related Literature
-
David S. Goodsell,Ludovic Autin,Stefano Forli,Michel F. Sanner,Arthur J. Olson Faraday Discuss., 2014,169, 23-44
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Tanumoy Dhawa,Ananta Hazra,Arpita Barma,Kunal Pal,Parimal Karmakar,Partha Roy RSC Adv., 2020,10, 15501-15513
Additional information on Boceprevir-d9
Professional Introduction to Compound with CAS No. 1256751-11-7 and Product Name: Boceprevir-d9
The compound with the CAS number 1256751-11-7 and the product name Boceprevir-d9 represents a significant advancement in the field of pharmaceutical chemistry and drug development. Boceprevir, a member of the protease inhibitor class, has been widely studied for its therapeutic potential in treating chronic viral infections. The deuterated analog, Boceprevir-d9, incorporates deuterium atoms at specific positions in its molecular structure, which has been demonstrated to enhance metabolic stability and reduce the likelihood of drug degradation in vivo. This modification aligns with the growing trend in medicinal chemistry towards the development of isotope-labeled compounds that offer improved pharmacokinetic profiles.
In recent years, the pharmaceutical industry has seen a surge in the use of deuterated compounds due to their ability to prolong half-life and reduce the frequency of dosing. The introduction of Boceprevir-d9 exemplifies this trend, as it builds upon the success of its parent compound, boceprevir, which is currently used in combination therapies for chronic hepatitis C virus (HCV) infection. The deuterium substitution at the 9th carbon position in Boceprevir-d9 not only enhances its chemical stability but also influences its interaction with biological targets, potentially leading to improved efficacy and reduced side effects.
One of the most compelling aspects of Boceprevir-d9 is its potential to serve as a tool for research into drug metabolism and resistance mechanisms. By studying how Boceprevir-d9 behaves in different biological systems, researchers can gain insights into how deuterium labeling affects drug disposition and response. This information is crucial for optimizing drug design and improving patient outcomes. Furthermore, the use of Boceprevir-d9 in clinical trials could provide valuable data on its pharmacokinetic properties, helping to refine dosing regimens and predict long-term effects.
The development of Boceprevir-d9 also highlights the importance of interdisciplinary collaboration between chemists, biologists, and clinicians. The synthesis of deuterated compounds requires sophisticated techniques in organic chemistry, including catalytic hydrogenation and isotopic exchange reactions. These methods must be carefully optimized to ensure high yields and purity while maintaining the structural integrity of the molecule. The successful creation of Boceprevir-d9 demonstrates the capabilities of modern synthetic chemistry in producing complex molecules with tailored properties.
From a regulatory perspective, the introduction of Boceprevir-d9 presents unique challenges and opportunities. Regulatory agencies require extensive data on the safety and efficacy of new drug formulations, including deuterated analogs. This necessitates rigorous preclinical studies to evaluate pharmacokinetics, pharmacodynamics, and potential toxicities. However, regulatory pathways for deuterated drugs are still evolving, offering an opportunity for innovation and faster approval processes for promising candidates like Boceprevir-d9.
The impact of Boceprevir-d9 extends beyond its immediate therapeutic applications. It serves as a model for future drug development, particularly in areas where metabolic stability is a critical concern. For instance, other protease inhibitors used in antiviral therapies could benefit from similar deuterium labeling strategies to improve their pharmacokinetic profiles. Additionally, Boceprevir-d9 could be used as a reference compound in high-throughput screening assays to identify new drug candidates with similar mechanisms of action.
As research continues to uncover new applications for deuterated compounds, it is likely that more derivatives like Boceprevir-d9 will enter clinical development pipelines. The success of this approach underscores the importance of investing in research infrastructure and training programs that support advanced pharmaceutical chemistry. By fostering innovation in this field, we can accelerate the discovery and development of next-generation therapeutics that address unmet medical needs.
In conclusion, the compound with CAS number 1256751-11-7, known as Boceprevir-d9, represents a significant step forward in pharmaceutical innovation. Its development leverages cutting-edge techniques in medicinal chemistry and highlights the potential benefits of deuterium labeling in enhancing drug stability and efficacy. As we continue to explore new frontiers in drug design, compounds like Boceprevir-d9 will play a crucial role in shaping the future of medicine.
1256751-11-7 (Boceprevir-d9) Related Products
- 394730-60-0(boceprevir)
- 1805470-69-2(2',6'-Dibromo-3',5'-difluoroacetophenone)
- 1240572-75-1((Butan-2-yl)(pyridin-2-ylmethyl)amine dihydrochloride)
- 1351633-46-9(3-(1H-imidazol-1-yl)-6-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-ylpyridazine)
- 2137952-21-5(3-(4-amino-1H-1,2,3-triazol-1-yl)-2-methylpropan-1-ol)
- 392236-35-0(4-bis(2-cyanoethyl)sulfamoyl-N-(2Z)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
- 1576-45-0(3-(phenylsulfamoyl)benzoic acid)
- 42329-20-4(Ethyl (2E)-3-(6-methylpyridin-2-yl)acrylate)
- 2580091-45-6(rac-(1R,2S,4S)-2-({(benzyloxy)carbonylamino}methyl)-7-oxabicyclo2.2.1heptane-2-carboxylic acid)
- 2228095-89-2(5-methyl-3-(nitromethyl)-1H-pyrazole)



